molecular formula C19H24N6O3 B2818090 (E)-7-isobutyl-8-(2-(1-(4-methoxyphenyl)ethylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 682776-58-5

(E)-7-isobutyl-8-(2-(1-(4-methoxyphenyl)ethylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2818090
CAS RN: 682776-58-5
M. Wt: 384.44
InChI Key: ZEBOUQMRILXIJZ-WSDLNYQXSA-N
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Description

(E)-7-isobutyl-8-(2-(1-(4-methoxyphenyl)ethylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H24N6O3 and its molecular weight is 384.44. The purity is usually 95%.
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Scientific Research Applications

Synthetic Approaches and Derivatives Development

  • Research into purine derivatives has led to the synthesis of new compounds with potential biological activities. For instance, Gobouri (2020) synthesized new purineselenyl and thiadiazols bearing purine dione derivatives. These compounds were structurally elucidated using spectroscopic methods, suggesting a methodology that could be applicable for synthesizing and analyzing derivatives of the target compound (Gobouri, 2020).

Biological Activities and Pharmacological Potentials

  • The pharmacological potential of purine derivatives is significant. For example, Khaliullin et al. (2018) synthesized a compound with antidepressant activity, highlighting the therapeutic potential of purine derivatives in mental health conditions. This underscores the possibility of the target compound having similar applications in treating depression or other neurological disorders (Khaliullin et al., 2018).

Chemical Synthesis and Modification

  • The chemical modification and synthesis of purine derivatives have been a focus of research, aiming at developing new compounds with enhanced properties. Simo et al. (1998) reported on the synthesis of alkyl- or phenyl-substituted purine diones, presenting a methodological approach that could be applied to the target compound for potential enhancements or modifications (Simo et al., 1998).

properties

IUPAC Name

8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O3/c1-11(2)10-25-15-16(24(4)19(27)21-17(15)26)20-18(25)23-22-12(3)13-6-8-14(28-5)9-7-13/h6-9,11H,10H2,1-5H3,(H,20,23)(H,21,26,27)/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBOUQMRILXIJZ-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(N=C1NN=C(C)C3=CC=C(C=C3)OC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN1C2=C(N=C1N/N=C(\C)/C3=CC=C(C=C3)OC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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